molecular formula C26H23BrNO4P B13765628 Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide CAS No. 71412-17-4

Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide

Cat. No.: B13765628
CAS No.: 71412-17-4
M. Wt: 524.3 g/mol
InChI Key: LKCOJLWPZUUBET-UHFFFAOYSA-M
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Description

Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide is a chemical compound with the molecular formula C26H23BrNO3P It is known for its unique structure, which includes a phosphonium center bonded to four aromatic rings, one of which contains a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-nitrobenzyl bromide and 4-methoxybenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the phosphonium salt. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The phosphonium center can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products

    Reduction of the nitro group: Produces the corresponding amino compound.

    Electrophilic aromatic substitution: Yields various substituted aromatic derivatives.

    Hydrolysis: Results in the formation of phosphine oxide and corresponding bromide salts.

Scientific Research Applications

Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium center can facilitate the formation of reactive intermediates, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive species that can further interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common phosphine compound used in organic synthesis.

    Tetraphenylphosphonium bromide: Similar structure but lacks the nitro and methoxy groups.

    Bis(4-methoxyphenyl)phenylphosphonium bromide: Similar but without the nitro group.

Uniqueness

Bis(4-methoxyphenyl)(4-nitrophenyl)phenylphosphonium bromide is unique due to the presence of both methoxy and nitro groups on the aromatic rings, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

71412-17-4

Molecular Formula

C26H23BrNO4P

Molecular Weight

524.3 g/mol

IUPAC Name

bis(4-methoxyphenyl)-(4-nitrophenyl)-phenylphosphanium;bromide

InChI

InChI=1S/C26H23NO4P.BrH/c1-30-21-10-16-25(17-11-21)32(23-6-4-3-5-7-23,26-18-12-22(31-2)13-19-26)24-14-8-20(9-15-24)27(28)29;/h3-19H,1-2H3;1H/q+1;/p-1

InChI Key

LKCOJLWPZUUBET-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC.[Br-]

Origin of Product

United States

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